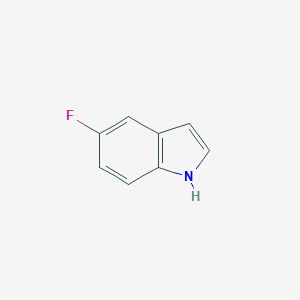

5-Fluoroindole

概述

描述

5-Fluoroindole is a fluorinated derivative of indole, a heterocyclic aromatic organic compound Indole itself is a significant structure in many natural products and pharmaceuticals due to its biological activity

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Fluoroindole involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to form 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate undergoes a reduction and cyclization reaction using iron powder or palladium on carbon to yield this compound . Another method includes the reaction of 5-fluoro-2-indolinone with pinacol borane in the presence of a catalyst, resulting in a high yield of this compound .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and efficient catalysts to ensure high yield and cost-effectiveness. The reaction conditions are optimized to minimize equipment investment and facilitate easy industrial production .

化学反应分析

Types of Reactions

5-Fluoroindole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, this compound readily participates in electrophilic substitution reactions.

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Nucleophilic Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which have significant applications in pharmaceuticals and materials science .

科学研究应用

Medicinal Chemistry

5-Fluoroindole has been investigated for its potential therapeutic applications, especially in the treatment of infectious diseases and neurological disorders.

Antimycobacterial Activity

Recent studies have demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a murine model, this compound was shown to reduce bacterial burden effectively, with a minimum inhibitory concentration (MIC) of 4.7 μM against pan-sensitive strains. This compound displayed comparable efficacy to first-line antibiotics like isoniazid, indicating its potential as a candidate for tuberculosis treatment, particularly against multidrug-resistant strains .

| Compound | MIC H37Rv (μM) | MIC PT2 (μM) | MIC PT12 (μM) | CC50 HepG2 (μM) | CC50 Vero (μM) |

|---|---|---|---|---|---|

| This compound | 4.7 | 4.7 | 4.7 | >20 | >20 |

| Isoniazid | 2.3 | 291.7 | 145.8 | - | - |

Neuropharmacology

This compound derivatives have been studied for their effects on neurotransmitter systems, particularly as antagonists at the NMDA receptor complex. Research indicates that certain derivatives can modulate synaptic transmission and may influence cognitive functions and memory formation .

Biosynthesis Applications

This compound serves as an important precursor in biosynthetic pathways, particularly in the production of tryptophan analogs.

Tryptophan Biosynthesis

In microbial systems, this compound can be converted into 5-fluorotryptophan through enzymatic reactions involving Escherichia coli. This conversion is monitored using NMR spectroscopy, allowing for real-time tracking of metabolic processes . The ability to incorporate fluorinated compounds into biological systems enhances the study of metabolic pathways and protein dynamics.

Material Science Applications

The unique electrochemical properties of this compound make it suitable for various applications in material science.

Conductive Polymers

This compound can be polymerized electrochemically to form polyindoles, which exhibit conductive properties. These materials are explored for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other electronic devices due to their favorable conductivity and stability .

| Property | Value |

|---|---|

| Oxidative Potential | 1.05 V vs SCE |

| Conductivity |

Study on Tuberculosis Treatment

A significant study published in July 2024 highlighted the effectiveness of this compound in reducing Mycobacterium tuberculosis loads in infected mice models. The study detailed the compound's pharmacokinetics and its potential role as an alternative treatment option for drug-resistant tuberculosis strains .

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound derivatives indicated their potential impact on memory retention and synaptic plasticity through NMDA receptor modulation . This research opens avenues for developing new treatments for cognitive impairments.

作用机制

The mechanism of action of 5-Fluoroindole involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Protein-Ligand Interactions: this compound can bind to proteins, altering their structure and function.

Antimicrobial Activity: The compound exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.

相似化合物的比较

5-Fluoroindole is compared with other fluorinated indoles and similar compounds:

4-Fluoroindole: Similar to this compound but with the fluorine atom at the 4-position. It has different reactivity and biological activity.

7-Fluoroindole: The fluorine atom is at the 7-position, resulting in distinct chemical properties and applications.

5-Iodoindole: Contains an iodine atom instead of fluorine at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various fields of research and industry.

生物活性

5-Fluoroindole (5-FI) is a fluorinated derivative of indole that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by the substitution of a fluorine atom at the fifth position of the indole ring. This modification influences its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimycobacterial properties of this compound against Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB).

Case Study: Antimycobacterial Efficacy

In a study evaluating the efficacy of 5-FI against various strains of Mtb, including drug-resistant strains, the compound demonstrated significant inhibitory activity. The minimum inhibitory concentration (MIC) values were determined using resazurin reduction microplate assays.

| Compound | MIC H37Rv (μM) | MIC PT2 (μM) | MIC PT12 (μM) | MIC PT20 (μM) | CC50 HepG2 (μM) | CC50 Vero (μM) |

|---|---|---|---|---|---|---|

| 5-FI | 4.7 | 4.7 | 4.7 | 4.7 | >20 | >20 |

| INH | 2.3 | 291.7 | 145.8 | 291.7 | - | - |

| RIF | 0.09 | >48.6 | >48.6 | >48.6 | - | - |

This table indicates that 5-FI exhibits comparable activity to isoniazid (INH), a first-line TB treatment, suggesting its potential as an alternative or adjunct therapy in TB management .

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation.

Research Findings on Anticancer Activity

A study explored the growth inhibitory effects of various fluorinated indole derivatives on human hepatocellular carcinoma (HCC) cell lines, revealing promising results for this compound derivatives.

| Compound | IC50 HuH7 (μM) | IC50 Hep3B (μM) |

|---|---|---|

| Fluorinated Indole Derivative A | 0.09 | 0.36 |

| Fluorinated Indole Derivative B | 42.4 | 15.8 |

| This compound | - | - |

The derivatives exhibited varying degrees of cytotoxicity, with some showing superior activity compared to standard chemotherapeutics like sunitinib and sorafenib . The presence of fluorine atoms in these compounds appears to enhance their biological activity.

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

- Inhibition of Enzymatic Activity : Studies suggest that 5-FI may inhibit key enzymes involved in nucleotide synthesis, contributing to its antitumor effects.

- Cellular Uptake and Metabolism : The compound undergoes metabolic conversion within cells, leading to the accumulation of active metabolites that exert toxic effects on rapidly dividing cells .

Safety and Toxicity Profile

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile:

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 5-fluoroindole in laboratory settings?

- Synthesis : this compound can be synthesized via heterologous expression in E. coli using this compound as a fluorinated precursor for isotopic labeling, enabling 19F NMR studies of protein interactions . Alternative synthetic routes include Pictet-Spengler methodology for derivatization, as demonstrated in kinase inhibitor synthesis .

- Characterization : Key parameters include purity assessment via GC-MS, melting point determination (44–49°C), and NMR spectroscopy (1H, 19F) for structural confirmation. Physical properties such as density (1.273 g/cm³) and boiling point (258°C at 760 mmHg) should be validated using standardized protocols .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

- Purity : Gas chromatography (GC) with mass spectrometry (GC-MS) is recommended for detecting impurities. Purity thresholds (≥98% by GC) are critical for reproducibility in biochemical assays .

- Stability : Accelerated stability studies under controlled humidity/temperature, coupled with HPLC-UV or NMR, can monitor degradation. Note that this compound is hygroscopic; storage at −20°C in inert atmospheres is advised .

Q. What spectroscopic techniques are optimal for analyzing this compound’s interactions with biomolecules?

- 19F NMR : Highly sensitive for detecting binding to intrinsically disordered proteins (IDPs). Transverse relaxation rates (R2) quantify binding dynamics, with Kd values derived from one-site binding models (e.g., 260 ± 110 µM for NS5A-D2D3 interaction) .

- Circular Dichroism (CD) : Monitors secondary structural changes in proteins upon ligand binding, particularly at high concentrations (≥100 µM) where transient multimerization occurs .

Advanced Research Questions

Q. How can conflicting binding affinity (Kd) values for this compound-protein interactions be resolved?

- Case Study : Discrepancies in reported Kd values (260 µM vs. 380 µM for NS5A-D2D3) may arise from experimental conditions (e.g., protein concentration, buffer composition).

- Resolution : Standardize assay parameters (temperature, ionic strength) and validate using orthogonal methods (e.g., isothermal titration calorimetry or surface plasmon resonance). Cross-reference 19F R2 relaxation data with protein-detected NMR to confirm binding modes .

Q. What advanced strategies quantify the dynamic interaction between this compound and intrinsically disordered proteins (IDPs)?

- Methodology : Employ a one-site binding model integrating 19F transverse/longitudinal relaxation (R2, R1), chemical shift perturbations, and diffusion coefficients. For NS5A-D2D3, this revealed a highly dynamic bound state (τc,B = 46 ps) and rapid off-rate (koff = 800 ± 500 s⁻¹) .

- Data Interpretation : Use least-squares analysis to correlate rotational correlation times (τc) with binding kinetics. Note that IDP flexibility complicates traditional binding models, necessitating ensemble-based approaches .

Q. How does this compound influence the structural propensity of disordered proteins, and how can this be experimentally validated?

- CD and NMR : At low protein concentrations (≤75 µM), this compound minimally alters NS5A-D2D3 disorder. At higher concentrations (200 µM), subtle stabilization of transient secondary structures occurs, detectable via CD ellipticity changes and 19F chemical shift perturbations .

- Implications : High-concentration assays may artificially stabilize structured states, requiring careful interpretation of binding data in physiologically relevant conditions.

Q. What methodologies enable the application of this compound derivatives in antimicrobial studies?

- Bioactivity Screening : Derivatives like Mycobacterium Tuberculosis-IN-5 (MIC = 29.1 µM) are evaluated via microdilution assays. Metabolic stability in liver microsomes and in vivo efficacy (e.g., murine tuberculosis models) validate therapeutic potential .

- Mechanistic Studies : Combine MIC assays with transcriptomics/proteomics to identify target pathways. For example, fluorinated indoles may disrupt tryptophan biosynthesis in pathogens .

Q. Methodological Considerations

Q. How can researchers mitigate experimental artifacts in 19F NMR studies of this compound-protein interactions?

- Control Experiments : Include ligand-only and protein-free samples to account for solvent effects or aggregation.

- Parameter Optimization : Ensure NMR acquisition times (e.g., relaxation delays) align with ligand off-rates to avoid signal saturation. For NS5A-D2D3, R2 rates are sensitive to exchange effects, requiring precise τc,B and koff measurements .

Q. What statistical frameworks are recommended for analyzing contradictory data in this compound research?

- Bayesian Analysis : Incorporates prior knowledge (e.g., published Kd ranges) to refine parameter estimates.

- Error Propagation : Use Monte Carlo simulations to quantify uncertainties in derived values (e.g., Kd, τc) from multi-parameter fits .

Q. Tables for Key Data

属性

IUPAC Name |

5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFFPRGJZRXNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192940 | |

| Record name | 5-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-52-0 | |

| Record name | 5-Fluoroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoroindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8W3FGT5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。